molecular formula C9H12F3NO B13022312 N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

Cat. No.: B13022312
M. Wt: 207.19 g/mol
InChI Key: QJFYAXYLMKDMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]methyl}acetamide is a chemical compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized with a trifluoromethyl group.

    Introduction of the acetamide group: The functionalized bicyclo[1.1.1]pentane is then reacted with acetic anhydride or acetyl chloride under suitable conditions to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, potentially leading to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-propanenitrile
  • N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group on the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12F3NO

Molecular Weight

207.19 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide

InChI

InChI=1S/C9H12F3NO/c1-6(14)13-5-7-2-8(3-7,4-7)9(10,11)12/h2-5H2,1H3,(H,13,14)

InChI Key

QJFYAXYLMKDMJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.